Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate is a complex organic compound with significant biochemical relevance. It is classified under the category of phospholipids and surfactants, particularly due to its structural components that include fatty acid chains and a sulfate group. This compound is primarily recognized for its potential applications in biochemistry and pharmaceuticals, particularly in drug formulation and delivery systems.
The compound is synthesized through various organic chemistry methods, which typically involve the esterification of fatty acids with alcohols, followed by sulfation processes. Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate can be found in databases such as PubChem and DrugBank, where it is cataloged under the unique identifiers including CAS number 67815-90-1 and DrugBank accession number DB03690 .
This compound falls under the classification of sulfated glycerolipids, which are characterized by their glycerol backbone substituted with fatty acids and sulfate groups. The presence of the octadecenoic acid moiety indicates its fatty acid nature, while the sulfate group contributes to its surfactant properties.
The synthesis of sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate generally involves:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Reaction yields can vary based on the specific reagents and conditions used.
The molecular formula for sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate is C57H105NaO10S. Its structure features:
The compound's molecular weight is approximately 1,034.49 g/mol. The structural representation can be derived from its SMILES notation: C(C(=O)O)C(C(=O)O)C(C(=O)O)C(C(=O)O)C(C(=O)O)C(C(=O)O) .
Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate can undergo several chemical reactions:
These reactions are typically conducted in controlled environments to prevent unwanted side reactions and to ensure product stability.
The mechanism of action for sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate primarily involves its interaction with biological membranes. As a surfactant:
Studies have shown that compounds with similar structures exhibit enhanced permeability in biological systems due to their surfactant properties .
Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate typically appears as a viscous liquid or solid at room temperature, depending on its formulation.
Key chemical properties include:
Relevant data indicates that this compound exhibits significant surface-active behavior in aqueous solutions .
Sodium;[18-[2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-18-oxooctadecan-9-yl] sulfate has diverse applications:
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 142759-00-0